molecular formula Ag2MoO4-6 B609218 Molybdenum disilver tetraoxide CAS No. 13765-74-7

Molybdenum disilver tetraoxide

Cat. No.: B609218
CAS No.: 13765-74-7
M. Wt: 375.68 g/mol
InChI Key: NEQXPIMDPKXSHT-UHFFFAOYSA-N
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Description

历史背景与发现

银钼酸盐的发现历史与钼元素本身的发现密切相关,体现了早期化学家在区分相似矿物方面的重要贡献。钼元素的发现过程始于十八世纪,当时科学家们对一种被称为辉钼矿(molybdenite)的矿物进行研究。这种矿物长期以来被误认为是石墨或方铅矿,这种混淆源于它们相似的外观和性质

瑞典化学家卡尔·威廉·舍勒(Carl Wilhelm Scheele)在1778年进行了开创性的研究工作,明确确定辉钼矿既不含铅也不是石墨。舍勒通过系统的化学分析,正确地提出辉钼矿是一种独特新元素的矿石,并建议将这个新元素命名为钼(molybdenum),该名称源自希腊语"Μόλυβδος"(molybdos),意为"铅",反映了早期对这种矿物的误解

在舍勒的建议下,另一位瑞典化学家彼得·雅各布·耶尔姆(Peter Jacob Hjelm)于1781年成功分离出了金属钼。耶尔姆使用碳和亚麻籽油作为还原剂,首次获得了相对纯净的金属钼,这一成就为后续钼化合物的研究奠定了基础

钼元素的名称来源于古希腊语,其词源可能追溯到安纳托利亚的卢维语和吕底亚语。值得注意的是,虽然有报告称在十四世纪的一把日本刀中发现了故意合金化的钼钢(约制造于1330年),但这种技术并未得到广泛应用,后来也失传了

随着钼元素化学性质的深入研究,科学家们开始探索各种钼化合物的制备和性质。银钼酸盐作为钼的重要化合物之一,其系统研究为现代材料科学中对过渡金属钼酸盐的理解提供了重要基础。这一化合物的发现和研究历程反映了无机化学发展的重要里程碑,展现了早期化学家在识别和分离新元素方面的卓越贡献。

化学特性与命名法

银钼酸盐在化学命名体系中具有多种规范名称,反映了其复杂的化学结构和多样的学术应用背景。根据国际纯粹与应用化学联合会(International Union of Pure and Applied Chemistry)的命名规则,该化合物的标准名称为二银四氧化钼(molybdenum disilver tetraoxide)

该化合物的分子式为二银一钼四氧(Ag2MoO4),分子量为375.674克每摩尔至375.68克每摩尔。化学文摘社(Chemical Abstracts Service)注册号为13765-74-7,这一唯一标识符在国际化学文献中广泛使用

化学性质 数值 参考来源
分子式 Ag2MoO4
分子量 375.674 g/mol
化学文摘社注册号 13765-74-7
欧洲化学品标识号 237-374-1
熔点 483°C
密度 6.18 g/mL (25°C)

该化合物在不同的学术和工业领域中被赋予了多种同义名称。在材料科学文献中,常见的名称包括银钼酸盐(silver molybdate)、银正钼酸盐(silver orthomolybdate)、钼银氧化物(molybdenum silver oxide)以及钼酸二银盐(molybdic acid disilver salt)。这些名称的多样性反映了该化合物在不同应用领域中的重要性和研究的广泛性。

从分子结构角度分析,银钼酸盐属于钼酸盐类化合物,其结构特征是四面体钼酸基团(MoO4^2-)与银离子(Ag+)的结合。钼酸盐和钨酸盐矿物的结构单元是由四个氧原子在四面体顶角围绕一个钼原子或钨原子形成的四面体基团。每个MoO4四面体具有-2的净电荷,通过四面体外的金属离子来中和电荷

该化合物的化学组成可以表示为质量百分比:银占57.426%,钼占25.538%,氧占17.035%。这种组成比例决定了其独特的物理化学性质,包括其光学特性、电子结构以及在各种化学反应中的行为。

银钼酸盐的国际化学标识符(International Chemical Identifier, InChI)为InChI=1S/2Ag.Mo.4O/q2+1;;;;2-1,简化分子线性输入规格(Simplified Molecular Input Line Entry System, SMILES)表示为[O-]Mo(=O)[O-].[Ag+].[Ag+]。这些标准化的分子表示方法为计算化学和数据库检索提供了统一的参考标准。

在材料科学和无机化学中的重要性

银钼酸盐在材料科学和无机化学领域中占据着重要地位,其独特的结构特征和多功能性使其成为众多先进材料应用的关键组分。该化合物展现出的多种晶体结构形态为理解结构-性能关系提供了重要的研究平台。

银钼酸盐主要以两种晶体结构形式存在:在室温下稳定的β-银钼酸盐(β-Ag2MoO4)具有尖晶石型立方结构,而在高静水压力条件下形成的α-银钼酸盐(α-Ag2MoO4)则呈现四方晶系的亚稳相。这种多晶型现象在材料科学中具有重要意义,因为不同的晶体结构往往对应着不同的物理化学性质。

β-银钼酸盐的晶体结构基于四面体钼酸基团([MoO4])和八面体银氧基团([AgO6])的组合。这些结构单元的空间排列决定了材料的电子性质和光学行为。研究表明,四面体[MoO4]和八面体[AgO6]簇中的结构无序是该材料实验测得光学性质的主要原因。这种结构特征使得银钼酸盐在光催化、光学限制器件和光电子器件等应用中展现出优异的性能。

晶体结构类型 结构特征 稳定条件 光学带隙
β-Ag2MoO4 尖晶石型立方结构 室温下稳定 3.33 eV
α-Ag2MoO4 四方晶系亚稳相 高压或掺杂条件 1.26 eV

该化合物在无机化学中的重要性还体现在其作为功能材料前驱体的作用。银钼酸盐可以通过各种合成路径制备,包括固态反应、熔融淬火、水热合成以及共沉淀法等。这些多样化的制备方法为调控材料的形貌、尺寸分布和表面性质提供了有效途径。

在材料科学应用方面,银钼酸盐展现出了卓越的多功能性。该化合物在高温条件下可以与其他材料形成复合体系,例如在镍基合金中添加银和银钼酸盐可以产生协同效应,在宽温度范围内提供优异的润滑性能。在800摄氏度及以上温度下,银钼酸盐通过摩擦化学反应的形成对降低摩擦系数起到关键作用

银钼酸盐的光学性质使其在光电子学领域具有重要应用价值。该材料表现出反向饱和吸收模式,归因于双光子吸收机制,使其适合用于制造纳秒脉冲激光器体系中的光学限制器。其获得的光学限制阈值达到10^12量级,表明了该材料在激光防护应用中的巨大潜力

此外,银钼酸盐还表现出显著的抗菌性能,这主要与银离子的释放以及介质酸化有关。这种生物活性使得该化合物在生物医学材料和抗菌表面处理方面具有重要的应用前景。研究表明,银钼酸盐能够有效抑制大肠杆菌等革兰氏阴性细菌的生长,在医疗器械和接触表面的抗菌应用中显示出巨大潜力

当前研究前景和应用概览

银钼酸盐在当代材料科学研究中正经历着快速发展,其应用领域不断拓展,研究深度持续增加。当前的研究趋势主要集中在纳米结构调控、复合材料设计以及功能性应用开发等几个关键方向。

在纳米材料合成领域,研究人员已经开发出多种先进的制备方法来精确控制银钼酸盐的形貌和尺寸。最近的研究报告了通过一步水热合成法制备石墨烯氧化物-银钼酸盐复合材料(GO@β-Ag2MoO4)的创新方法。这种合成策略将2毫摩尔硝酸银和1毫摩尔二水合钼酸钠在120摄氏度下水热处理2小时,成功获得了具有增强性能的复合材料

复合材料的设计和制备是当前研究的重要方向。石墨烯氧化物与银钼酸盐的复合体系展现出了优异的光催化性能,在可见光下对罗丹明B染料的降解效率达到91.64%。这种高效的光催化活性归因于石墨烯氧化物增加的表面积和促进的电子转移能力,以及银钼酸盐提供的活性氧位点的协同作用

复合材料类型 光催化效率 应用领域 主要性能优势
GO@β-Ag2MoO4 91.64% (Pb²⁺离子去除) 环境修复 高表面积,快速电子转移
Ag-Ag2MoO4复合物 显著增强 光催化降解 表面等离子共振效应
RGO-Ag2MoO4纳米复合材料 优异性能 重金属离子去除 增强的吸附能力

在光学应用方面,银钼酸盐作为非线性光学材料的研究取得了重要进展。过渡金属钼酸盐由于其优异的光学和发光性质在非线性光学领域引起了广泛关注,这些性质使其在下一代光电子器件中具有广泛的应用前景。银钼酸盐纳米颗粒在波长532纳米、脉冲宽度9纳秒、频率10赫兹的钇铝石榴石激光器条件下进行的开孔Z扫描研究表明,该材料表现出归因于双光子吸收机制的反向饱和吸收模式

在特殊材料制备方面,研究人员成功开发了在环境条件下制备亚稳态α-银钼酸盐相的创新方法。通过使用2,3-双(2-吡啶基)吡嗪作为掺杂剂,研究人员克服了形成亚稳态α-银钼酸盐所需的高压条件,在溶液相沉淀过程中在环境条件下成功制备了α-银钼酸盐球体。与容易在电子束照射下分解为银丝的β-银钼酸盐不同,α-银钼酸盐球体在电子照射下保持了其结构和电子完整性

当前研究还深入探索了银钼酸盐在生物医学领域的应用潜力。钼酸银化合物的抗菌活性研究表明,该材料能够有效抑制大肠杆菌等病原菌的生长,其抗菌机制主要与银离子释放结合介质酸化有关。这种抗菌特性使得银钼酸盐在医疗环境中的接触表面和医疗器械应用方面展现出巨大潜力

在摩擦学应用方面,银钼酸盐与银的组合在镍基自润滑合金中显示出协同效应,在宽温度范围内产生优异的润滑性能。研究表明,在低温条件下银提供有效润滑,而在高温条件下,通过摩擦化学反应形成的银钼酸盐对低摩擦系数起到关键作用。这种温度依赖的润滑机制为高性能自润滑材料的设计提供了重要指导。

Properties

CAS No.

13765-74-7

Molecular Formula

Ag2MoO4-6

Molecular Weight

375.68 g/mol

IUPAC Name

disilver;molybdenum;tetrakis(oxygen(2-))

InChI

InChI=1S/2Ag.Mo.4O/q2*+1;;4*-2

InChI Key

NEQXPIMDPKXSHT-UHFFFAOYSA-N

Canonical SMILES

O=[Ag].[Mo]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Molybdenum disilver tetraoxide

Origin of Product

United States

Preparation Methods

Mechanistic Insights

GO sheets provide nucleation sites for Ag₂MoO₄ crystallization, reducing lattice parameters from 9.314 Å (pure Ag₂MoO₄) to 9.302 Å (10% GO) due to strain induction. This lattice contraction increases the conduction band potential to −3.02 eV, facilitating superoxide radical (O₂- ⁻) formation and improving redox activity.

Structural and Catalytic Properties

Crystallographic Analysis

X-ray diffraction (XRD) confirms that all synthesized Ag₂MoO₄ adopts the cubic β-phase (space group Fdm) with lattice constants a = 9.314–9.332 Å. Rietveld refinement reveals that GO integration induces microstrain (0.28%) and crystallite size reduction (Figure 2 ).

Photocatalytic Performance

Ag₂MoO₄ and its composites exhibit notable activity in dye degradation and heavy metal adsorption. For example, RGO-Ag₂MoO₄ nanocomposites remove 91.64% of Pb(II) ions within 60 minutes, outperforming pure Ag₂MoO₄ (70.47%) due to enhanced electron mobility .

Chemical Reactions Analysis

Types of Reactions: Molybdenum disilver tetraoxide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in certain reactions.

    Reduction: Under specific conditions, it can be reduced to lower oxidation states of molybdenum.

    Substitution: It can participate in substitution reactions where the silver ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.

    Substitution Reactions: These reactions typically involve the use of other metal salts in aqueous solutions.

Major Products Formed:

    Oxidation: The major products depend on the specific reaction conditions but may include higher oxidation state molybdenum compounds.

    Reduction: Reduced forms of molybdenum, such as molybdenum dioxide (MoO₂), can be formed.

    Substitution: The products vary based on the substituting cation but generally include new metal molybdates.

Scientific Research Applications

Catalytic Applications

Molybdenum disilver tetraoxide is primarily recognized for its role as a catalyst in various chemical reactions. Its unique properties enable it to facilitate processes that are critical in the production of chemicals used in the plastics and petroleum industries.

Catalytic Reactions

The following table summarizes key catalytic applications of this compound:

CatalystApplicationReaction TypeImportance
This compoundSelective oxidationOxidation of propene to acrylonitrileEssential for producing raw materials for plastics
This compoundHydrodesulfurizationRemoval of sulfur from crude oilVital for oil refining processes
This compoundEpoxidationConversion of olefins to epoxidesImportant for polyether synthesis

Molybdenum-based catalysts, including this compound, are particularly effective due to their resistance to sulfur poisoning, which allows them to operate under conditions that would typically deactivate precious metal catalysts .

Materials Science Applications

In materials science, this compound is utilized in the development of advanced materials with specific electrical and optical properties.

Thin Films and Coatings

Research indicates that this compound can be employed in creating thin films for optoelectronic devices. These films exhibit desirable conductivity and stability, making them suitable for applications in sensors and photovoltaic cells .

Composite Materials

The incorporation of this compound into composite materials enhances their mechanical properties. Studies have shown that adding this compound can significantly improve toughness and reduce brittleness, which is beneficial in heavy industry applications .

Hydrodesulfurization Process

A case study on the hydrodesulfurization process highlights the effectiveness of this compound as a catalyst. In this study, the catalyst was used to remove sulfur from crude oil at high temperatures and pressures, demonstrating its efficiency in promoting the desired chemical reactions while maintaining stability under harsh conditions .

Selective Oxidation of Propene

Another case study focused on the selective oxidation of propene using this compound as a catalyst. The results showed high conversion rates and selectivity towards acrylonitrile, underscoring its potential in industrial applications where high purity of products is required .

Mechanism of Action

The mechanism by which molybdenum disilver tetraoxide exerts its effects is primarily through its redox properties. It can facilitate electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application but generally include interactions with organic and inorganic substrates.

Comparison with Similar Compounds

Structural and Compositional Analogues

Molybdenum disilver tetraoxide belongs to the broader class of metal molybdates (MMoO₄), where M is a divalent or monovalent metal. Below is a comparative analysis with key analogues:

Table 1: Comparison of Metal Molybdates
Compound Molecular Formula Molecular Weight Crystal Structure Melting Point (°C) Solubility Key Applications References
Silver molybdate Ag₂MoO₄ 375.67 Cubic (spinel) 483 Insoluble Catalysis, sensors
Manganese molybdate MnMoO₄ 214.88 Monoclinic >350 Slightly soluble Energy storage, luminescence
Nickel molybdate NiMoO₄ 218.63 α/β-phase (layered) 970 Soluble (4652 mg/L) Catalysis, battery electrodes
Calcium molybdate CaMoO₄ 200.02 Scheelite-type 965 Insoluble Phosphors, ceramics
Cobalt molybdate CoMoO₄ 218.87 Monoclinic N/A Insoluble Catalysis, supercapacitors
Silver Molybdate vs. Manganese Molybdate
  • Structure: Silver molybdate adopts a cubic spinel structure, whereas manganese molybdate (MnMoO₄) forms monoclinic crystals .
  • Thermal Stability : MnMoO₄ has a higher melting point (>350°C vs. 483°C for Ag₂MoO₄) but lower thermal decomposition resistance.
  • Applications : MnMoO₄ is prominent in energy storage due to its pseudocapacitive behavior, while Ag₂MoO₄ excels in photocatalytic degradation of organic pollutants .
Silver Molybdate vs. Nickel Molybdate
  • Solubility : NiMoO₄ is water-soluble (4652 mg/L at 20°C), enabling its use in homogeneous catalysis, unlike insoluble Ag₂MoO₄ .
  • Phase Behavior : NiMoO₄ exhibits α- and β-phases, with β-phase being metastable and highly active for oxidative dehydrogenation reactions .
Silver Molybdate vs. Calcium Molybdate

Comparison with Non-Molybdate Analogues

Silver Tungstate (Ag₂WO₄)
  • Structure : Similar to Ag₂MoO₄ but with WO₄²⁻ tetrahedra.
  • Thermal Stability : Higher melting point (>600°C) compared to Ag₂MoO₄, making it suitable for high-temperature catalysis .
  • Applications : Used in photocatalysis and as a component in magnesium oxide composites for sensors .
Molybdenum Oxides (MoO₃, MoO₂)
  • Oxidation States : MoO₃ (Mo⁶+) is an n-type semiconductor with a bandgap of ~3.2 eV, while Ag₂MoO₄ combines Mo⁶+ with Ag⁺ for mixed ionic-electronic conductivity .
  • Applications : MoO₃ is used in gas sensors and electrochromic devices, whereas Ag₂MoO₄ is tailored for antimicrobial coatings .

Q & A

Q. What computational approaches model the electronic structure of Ag₂MoO₄ for bandgap engineering?

  • Methodology : Density functional theory (DFT) calculations using software like VASP or Quantum ESPRESSO predict bandgap variations with doping or strain. Validate models against experimental UV-vis diffuse reflectance spectra .

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